molecular formula C13H19NO2 B3243762 3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol CAS No. 1592539-38-2

3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol

Cat. No. B3243762
CAS RN: 1592539-38-2
M. Wt: 221.29 g/mol
InChI Key: ADTGZLMPRKLBFX-UHFFFAOYSA-N
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Description

“3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 1592539-38-2 . It has a molecular weight of 221.3 and its IUPAC name is 3-((((1r,4r)-4-hydroxycyclohexyl)amino)methyl)phenol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds . It also features 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 221.3 . The InChI Code for the compound is 1S/C13H19NO2/c15-12-6-4-11(5-7-12)14-9-10-2-1-3-13(16)8-10/h1-3,8,11-12,14-16H,4-7,9H2/t11-,12- .

Scientific Research Applications

Chemical Synthesis

“3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol” is a versatile chemical with the CAS number 1019623-12-1 . It offers a unique blend of reactivity and selectivity, making it a valuable asset in chemical synthesis . It can be used as a building block in the synthesis of various complex molecules .

Pharmaceutical Intermediates

This compound can serve as an intermediate in the synthesis of various pharmaceuticals . Its unique structure can be leveraged to create new drugs with potential therapeutic applications .

Specialty Chemicals

In addition to its use in pharmaceuticals, “this compound” can also be used in the production of specialty chemicals . These chemicals have specific uses in various industries, including electronics, materials science, and more .

Antimicrobial Applications

Research has shown that derivatives of this compound, such as 3-((4-Hydroxyphenyl)amino)propanoic Acid, have promising antimicrobial properties . These derivatives have shown substantial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Treatment of Multidrug-Resistant Infections

The antimicrobial activity of these derivatives extends to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species, including Candida auris . This suggests potential applications in the treatment of multidrug-resistant infections .

Development of Antifungal Agents

The derivatives of “this compound” have shown significant antifungal activity . They could be used as a scaffold for the development of new antifungal agents, particularly against drug-resistant strains .

properties

IUPAC Name

3-[[(4-hydroxycyclohexyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-12-6-4-11(5-7-12)14-9-10-2-1-3-13(16)8-10/h1-3,8,11-12,14-16H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTGZLMPRKLBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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